molecular formula C19H13BrN2O4S B384888 5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one CAS No. 618873-03-3

5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Cat. No. B384888
CAS RN: 618873-03-3
M. Wt: 445.3g/mol
InChI Key: GXWSTRPEHJODJT-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H13BrN2O4S and its molecular weight is 445.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Research on related compounds often involves multicomponent reactions, showcasing the synthesis of complex molecules from simpler precursors. For instance, the electrochemically induced transformation of components like 3-methylbenzaldehyde and kojic acid in the presence of sodium bromide has been investigated, leading to the synthesis of compounds with potential biomedical applications, especially for regulating inflammatory diseases (Ryzhkova, E. et al., 2020).

Chemical Properties and Reactions

Studies on compounds with a pyrrole backbone demonstrate the flexibility of these molecules to undergo various reactions, including condensation with hydrazine, phenylhydrazine, and hydroxylamine to yield diverse structures. This indicates the potential of pyrrole derivatives for further chemical modifications and applications in creating novel compounds (Gein, V. L. et al., 2015).

Potential Applications

Biomedical Research

Compounds synthesized from related chemical structures have been explored for their potential in biomedical applications. For example, inhibitors of glycolic acid oxidase derived from pyrrole-2,5-dione derivatives highlight the potential therapeutic uses of these compounds in managing conditions related to glycolic acid metabolism (Rooney, C. et al., 1983).

properties

IUPAC Name

2-(4-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O4S/c1-10-9-14(21-26-10)22-16(11-4-6-12(20)7-5-11)15(18(24)19(22)25)17(23)13-3-2-8-27-13/h2-9,16,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWSTRPEHJODJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

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